Product packaging for 2-nitro-1H-indole(Cat. No.:CAS No. 60544-75-4)

2-nitro-1H-indole

Cat. No.: B6598013
CAS No.: 60544-75-4
M. Wt: 162.15 g/mol
InChI Key: HCGYMSSYSAKGPK-UHFFFAOYSA-N
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Description

2-nitro-1H-indole is a nitro-substituted derivative of the privileged indole scaffold, serving as a valuable building block in synthetic and medicinal chemistry. This compound, with a molecular formula of C 8 H 6 N 2 O 2 and a molecular weight of 162.145 g/mol, is characterized by a density of 1.425 g/cm³ and a boiling point of 362.6°C at 760 mmHg . This chemical has demonstrated significant research value in the development of therapeutic agents, particularly as a core structure for anti-neuroinflammatory activity. Scientific studies have shown that derivatives of this compound act as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target for modulating neuroinflammation associated with conditions like Alzheimer's disease . One notable derivative exhibited an IC 50 of 1.6 µM in inhibiting nitric oxide release in activated microglial cells, a key pathway in neuroinflammation . Research indicates that these compounds can readily cross the blood-brain barrier (BBB) and did not exhibit acute cellular toxicity in vitro, making them promising chemical lead candidates for further investigation . The mechanism of action involves binding to key residues such as Glu71 and Asp168 in the p38α MAPK active site, as demonstrated through molecular dynamic simulations . Researchers utilize this compound as a precursor for the synthesis of more complex molecules, including various substituted indoles explored for their biological activities . This product is strictly for research purposes and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B6598013 2-nitro-1H-indole CAS No. 60544-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-5-6-3-1-2-4-7(6)9-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYMSSYSAKGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209290
Record name Nitroindole
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URL https://comptox.epa.gov/dashboard/DTXSID20209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60544-75-4
Record name Nitroindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060544754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Nitro 1h Indole and Its Derivatives

Direct Nitration Strategies for Indole (B1671886) Ring Systems to Achieve 2-Substitution

Directly introducing a nitro group at the C2 position of an indole ring is a challenging transformation. Standard electrophilic nitration conditions typically lead to undesired side reactions or substitution at other positions. However, researchers have developed specific strategies involving careful control of regioselectivity, the use of specialized reagents, and catalytic systems to favor the formation of 2-nitroindoles.

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is the C3 position. This regioselectivity is governed by the relative stability of the cationic intermediate (the Wheland intermediate) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring, resulting in a more stable intermediate compared to attack at C2. bhu.ac.in

To overcome this inherent C3 selectivity and achieve substitution at the C2 position, one common strategy is to block the C3 position. If the C3 position is already occupied by a substituent, electrophilic substitution is then directed to the C2 position. bhu.ac.in Another approach involves the use of a removable directing group on the indole nitrogen. For instance, the use of a tert-butoxycarbonyl (tBoc) group can facilitate lithiation at the C2 position, which can then be quenched with a suitable electrophile. bhu.ac.inwikipedia.org In the context of nitration, specific directing groups can steer the nitro group to the C2 position, as seen in some catalytic methods. researchgate.net

Traditional nitrating mixtures, such as a combination of nitric acid and sulfuric acid, are highly acidic and tend to cause acid-catalyzed polymerization of the electron-rich indole ring, leading to low yields and complex product mixtures. bhu.ac.in To circumvent this issue, nitration is typically performed using non-acidic nitrating agents.

Commonly employed non-acidic reagents include benzoyl nitrate (B79036) and ethyl nitrate. bhu.ac.inquizgecko.com Another effective, non-acidic and non-metallic system involves the in-situ generation of trifluoroacetyl nitrate from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), which acts as a potent electrophilic nitrating agent for indoles, primarily yielding the 3-nitroindole derivative. rsc.orgrsc.orgresearcher.life

Reaction conditions, particularly solvent and temperature, play a critical role in controlling the regioselectivity of nitration. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid demonstrates remarkable solvent-dependent regioselectivity. When the reaction is conducted in acetic anhydride at 0°C, the 2-nitro derivative is formed in 67% yield. nih.gov In contrast, performing the nitration in the more strongly acidic trifluoroacetic acid at the same temperature directs the substitution to the benzene ring, yielding the 6-nitro product in 69% yield. nih.gov This highlights how tuning the reaction environment can overcome the inherent reactivity of the pyrrole (B145914) ring to achieve substitution at different positions.

Recent advancements have led to the development of catalytic methods for the C-H nitration of indoles, offering a more efficient and selective route to nitroindoles. rsc.org A notable example is the cobalt-catalyzed C2-nitration of 3-substituted indoles. This method utilizes a removable directing group on the indole nitrogen to achieve site-selective C-N bond formation. researchgate.net

A mild and efficient protocol employs cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O] as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. researchgate.net The use of a removable tert-butoxycarbonyl (tBoc) directing group on the nitrogen atom is crucial for the success of this transformation, enhancing its synthetic utility by allowing for subsequent deprotection. researchgate.net This approach provides a unique methodology for preparing C2-substituted nitroindoles from readily available 3-substituted indole precursors.

Catalyst SystemNitro SourceDirecting GroupSubstrate ScopeKey Feature
Cobalt Nitrate Hexahydratetert-Butyl Nitrite (TBN)tert-Butoxycarbonyl (tBoc)3-Substituted IndolesSite-selective C2-nitration

This table summarizes a catalytic approach for the synthesis of 2-nitroindole derivatives.

Other transition metal-catalyzed nitration reactions have also been explored. For instance, palladium-catalyzed methods have been developed for the C4-selective nitration of indoles using a weakly coordinating benzoyl group. acs.org Silver-catalyzed nitration of N-protected 2-alkynylanilines with TBN has been shown to produce 5-nitro or 7-nitroindoles depending on the substitution pattern of the aniline (B41778) precursor. rsc.org

Application of Non-Acidic Nitrating Agents and Controlled Reaction Conditions

Multi-Step Synthetic Pathways for the Construction of 2-nitro-1H-indole Derivatives

Given the difficulties associated with direct C2-nitration, multi-step synthetic sequences are frequently employed. These routes either build the indole ring from a precursor already containing a nitro group or involve the sequential introduction of functional groups onto the indole scaffold.

This strategy involves the initial nitration of an indole derivative, which may or may not be selective for the C2 position, followed by further chemical transformations. A prominent example is the synthesis of this compound-3-carbaldehyde. This process can involve the nitration of an indole to produce a mixture of nitroindoles, including the 2-nitro derivative. The isolated this compound can then undergo a Vilsmeier-Haack reaction. wikipedia.org

In the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are used to generate the electrophilic Vilsmeier reagent. This reagent reacts with the electron-rich this compound, typically at the C3 position, to introduce a formyl (aldehyde) group, yielding this compound-3-carbaldehyde. Similarly, nitrated indolo[3,2-b]carbazoles have been subjected to subsequent formylation and bromination reactions, which have been shown to occur selectively at specific positions on the carbazole (B46965) scaffold. beilstein-journals.org

StepReactionReagentsPosition of FunctionalizationProduct
1NitrationNitric acid / Acetic acidC2 (and other isomers)This compound
2FormylationPOCl₃ / DMF (Vilsmeier-Haack)C3This compound-3-carbaldehyde

This table illustrates a representative sequential functionalization strategy.

An alternative and powerful strategy for synthesizing 2-nitroindoles involves constructing the indole ring from an aromatic precursor that already contains a nitro group in the appropriate position. This circumvents the challenges of direct indole nitration.

One of the earliest and most direct methods starts with 2-nitrobenzaldehyde (B1664092). researchgate.net In this multi-step sequence, 2-nitrobenzaldehyde is reacted with sodium azide, which, under carcinogenic HMPA conditions, produces 2-azido-β-nitrostyrene. researchgate.net Subsequent thermolysis of this intermediate in xylenes (B1142099) results in the formation of this compound. researchgate.net

Other established indole syntheses that utilize nitroarenes as starting materials include the Reissert, Bartoli, and Leimgruber–Batcho methods. rsc.org Palladium-catalyzed reductive cyclization of β-nitrostyrenes or 2-nitrostyrenes also provides a modern and efficient route to the indole core. orgsyn.orgmdpi.com

A particularly effective method involves the C-2 lithiation of N-protected indoles followed by quenching with dinitrogen tetroxide (N₂O₄). researchgate.net N-Boc- or N-(phenylsulfonyl)indoles can be lithiated at the C2 position using a strong base at low temperatures. The subsequent reaction with N₂O₄ affords the corresponding N-protected 2-nitroindoles in good yields (63–78%). researchgate.net The protecting group, such as the N-Boc group, can then be easily removed with trifluoroacetic acid to yield the parent 2-nitroindole. researchgate.net

Another approach is the reaction of 2-haloindoles with silver nitrite. The reaction of 2-iodo- or 2-bromoindoles with silver nitrite in aqueous acetone (B3395972) can provide the corresponding 2-nitroindoles in modest to good yields. researchgate.net

PrecursorKey Reagents/StepsProductReference
2-Nitrobenzaldehyde1. NaN₃, HMPA; 2. ThermolysisThis compound researchgate.net
N-Boc-indole1. BuLi; 2. N₂O₄; 3. TFAThis compound researchgate.net
2-IodoindoleAgNO₂This compound researchgate.net
2-NitrostyrenesPd-catalyst, COIndole derivatives orgsyn.org

This table summarizes various multi-step synthetic routes to 2-nitroindoles starting from nitroarene precursors or functionalized indoles.

Radical-Mediated Synthesis of Nitroindoles

The introduction of a nitro group onto the indole ring can be achieved through radical-mediated pathways, which offer alternatives to traditional electrophilic nitration. These methods often involve the generation of a nitrogen dioxide radical (•NO₂) or a related reactive nitrogen species.

A notable method involves the use of sodium nitrite (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant to achieve the radical nitration of indoles. sci-hub.se Mechanistic studies suggest that this reaction proceeds through the formation of a nitroso or oxime intermediate, which is subsequently oxidized to the corresponding 3-nitroindole. sci-hub.se While this particular protocol selectively yields 3-nitroindoles for free (NH)-indoles, it demonstrates a viable radical-based approach for the nitration of the indole core. sci-hub.se The reaction conditions are typically mild, involving heating the indole substrate with NaNO₂ and K₂S₂O₈ in a solvent like DMF at 80 °C. sci-hub.se

Another advanced approach that proceeds via a radical intermediate is the electrochemical cyclization of nitroenamines. This method utilizes sequential paired electrolysis in the presence of potassium iodide to generate 3-nitroindoles. rsc.org The proposed mechanism begins with the anodic oxidation of an iodide ion to an iodine radical. rsc.org This radical facilitates the cyclization of the nitroenamine, forming a 3-nitroindolinyl radical. rsc.org Subsequent cathodic reduction and protonation yield a 3-nitroindoline, which is then oxidized to the final 3-nitroindole product. rsc.org

While many radical methods favor the C3 position, the synthesis of 2-nitroindoles can be accomplished via other routes, such as the thermolysis of β-nitro-substituted styryl azides, which has been reported to produce 2-nitroindole as the major product through a C-H amination reaction. nih.gov

The table below summarizes representative examples of radical-mediated synthesis leading to nitroindoles.

Starting MaterialReagents and ConditionsProductYieldCitation
Methyl 1H-indole-2-carboxylateNaNO₂, K₂S₂O₈, DMF, 80 °C, 2hMethyl 3-nitro-1H-indole-2-carboxylate71% sci-hub.se
2-PhenylindoleNaNO₂, K₂S₂O₈, DMF, 80 °C, 2h3-Nitro-2-phenyl-1H-indole85% sci-hub.se
β-Nitro-substituted styryl azideThermolysis2-NitroindoleMajor Product nih.gov
NitroenamineKI, Electrolysis (undivided cell, C electrodes)3-Nitroindole- rsc.org

Development of Cascade and One-Pot Synthetic Procedures

Cascade and one-pot syntheses represent highly efficient strategies for constructing complex molecules like nitroindoles from simple precursors in a single operation, avoiding the isolation of intermediates. These methods enhance atom economy and reduce waste.

One such procedure is the one-pot synthesis of N-substituted 6-nitroindoles from 6-nitroindoline (B33760). This method achieves concomitant N-alkylation and aromatization (oxidation) in a single step. The reaction of 6-nitroindoline with an alkyl halide and sodium hydride (NaH) in DMF at room temperature yields N-alkyl-6-nitroindoles in good yields (64–91%). researchgate.net The presence of NaH is noted as crucial for the high conversion rate. researchgate.net

Another powerful cascade methodology for synthesizing 2-substituted indoles involves a palladium-catalyzed cross-coupling reaction of o-nitrobenzyl cyanides with boronic acids, using iron as a co-catalyst. organic-chemistry.org This process combines multiple transformations in one pot to build the indole scaffold. Similarly, copper-catalyzed domino coupling/cyclization processes can assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org

For the synthesis of 5-nitroindole (B16589) derivatives, a one-pot reductive amination has been developed. The Vilsmeier-Haack reaction on 5-nitro-1H-indole produces the key intermediate, 5-nitro-1H-indole-3-carbaldehyde. nih.gov This aldehyde can then be reacted in-situ with various substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate a range of 5-nitroindole conjugates in good yields. nih.gov

The table below illustrates examples of one-pot and cascade reactions for nitroindole synthesis.

Starting Material(s)Key Reagents/CatalystsProduct TypeYieldCitation
6-Nitroindoline, Alkyl halideNaH, DMFN-Alkyl-6-nitroindoles64-91% researchgate.net
5-Nitro-1H-indole, Substituted aminePOCl₃, DMF, then NaBH₄3-((Alkylamino)methyl)-5-nitro-1H-indoles~56% nih.gov
o-Nitrobenzyl cyanide, Boronic acidPalladium catalyst, Fe co-catalyst2-Substituted indoles- organic-chemistry.org

Classical and Modern Named Reactions Relevant to this compound Scaffold Construction

The Reissert indole synthesis is a foundational method for preparing indoles and their derivatives. wikipedia.orgbhu.ac.in The classical approach involves two main steps: the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization of the pyruvate (B1213749) intermediate to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net This acid can then be decarboxylated upon heating to give the final indole. wikipedia.org

The choice of base for the initial condensation is critical, with potassium ethoxide often providing better results than sodium ethoxide. wikipedia.org The reduction step has been performed with various reagents over the years, including ferrous sulfate (B86663) and ammonia, iron powder in acetic acid, zinc dust in acetic acid, and sodium dithionite. researchgate.net

This reaction is inherently suited for the synthesis of nitroindoles when the starting o-nitrotoluene itself contains an additional nitro substituent. For example, the synthesis of 4-nitroindole (B16737) can be achieved via a mechanism that parallels the Reissert synthesis. orgsyn.org

Modern adaptations have focused on improving the efficiency and conditions of the reduction step. For instance, continuous flow hydrogenation using a palladium on carbon (Pd/C) catalyst has been successfully applied to the reductive cyclization of ethyl 3-(2-nitrophenyl)-2-oxopropanoate, demonstrating a scalable and efficient alternative to traditional batch hydrogenation methods. akjournals.com

Starting MaterialKey StepsProductCitation
o-Nitrotoluene, Diethyl oxalate1. Base-catalyzed condensation (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/HOAc) 3. DecarboxylationIndole wikipedia.org
Ethyl N-(2-methyl-3-nitrophenyl)formimidate, Diethyl oxalate1. Condensation with KOEt/DMF 2. Cyclization in DMSO4-Nitroindole orgsyn.org
3-(2-Nitrophenyl)-2-oxo-propionic acid ethyl esterContinuous flow hydrogenation (H-Cube, Pd/C)1H-Indole-2-carboxylic acid ethyl ester akjournals.com

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most widely used methods for constructing the indole nucleus. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgthermofisher.com A variety of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.orgtestbook.com

The application of the Fischer synthesis to produce nitroindoles requires the use of a nitro-substituted phenylhydrazine. However, the strongly electron-withdrawing nature of the nitro group can pose challenges. For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone to form 2,3,3-trimethyl-5-nitroindolenine resulted in low yields of 10-30%, depending on the acidic conditions used. mdpi.com The instability of the products under prolonged heating can lead to decomposition and polymerization, further complicating the synthesis. mdpi.com

Despite these challenges, the Fischer synthesis has been successfully used to prepare various nitroindoles. The reaction of substituted phenylhydrazines with different ketones has been investigated to produce a range of substituted indoles, including those with nitro groups. mdpi.comjapsonline.com An "interrupted" variant of the Fischer indolization has also been employed in the total synthesis of complex alkaloids containing an indoline (B122111) core. rsc.org

The table below shows examples of the Fischer synthesis applied to nitro-substituted scaffolds.

Phenylhydrazine ReactantCarbonyl ReactantAcid CatalystProductYieldCitation
p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic acid/Hydrochloric acid2,3,3-Trimethyl-5-nitroindolenine30% mdpi.com
Phenylhydrazine1-(3-Nitrophenyl)ethan-1-one-2-(3-Nitrophenyl)-1H-indole- japsonline.com
PhenylhydrazineUnsymmetrical ketonesH₃PO₄/P₂O₅Mixture of substituted indolesVaries rsc.org

The Gassman indole synthesis is a one-pot reaction that produces 3-thioalkyl-substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.orgresearchgate.net The mechanism involves N-chlorination of the aniline, addition of the keto-thioether to form a sulfonium (B1226848) ion, and finally, deprotonation to form a sulfonium ylide. wikipedia.org This ylide undergoes a rapid wikipedia.org-sigmatropic rearrangement, followed by condensation to form the indole ring. wikipedia.orgresearchgate.net The 3-thioalkyl group can be subsequently removed by Raney nickel. wikipedia.org

A significant limitation of the Gassman synthesis is its general ineffectiveness for anilines bearing strong electron-withdrawing groups. wikipedia.orgluc.edu Electron-rich anilines are known to fail, and by extension, electron-poor anilines such as nitroanilines are not suitable substrates for the key wikipedia.org-sigmatropic rearrangement step. wikipedia.org

However, a related method developed by Mąkosza allows for the synthesis of nitroindoles from nitroanilines. This reaction involves the condensation of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide to form 4- and 6-substituted nitroindoles. researchgate.netresearchgate.net Crucially, this reaction does not proceed through an imine intermediate but rather via an oxidative nucleophilic substitution of hydrogen, where the ketone enolate attacks the nitroaniline ring at a position ortho to the amino group. researchgate.netresearchgate.net This alternative pathway bypasses the limitations of the Gassman mechanism for electron-deficient systems.

MethodAniline ReactantKey Features/MechanismProduct TypeCitation
Gassman SynthesisSubstituted anilines (generally not electron-poor) wikipedia.org-sigmatropic rearrangement of a sulfonium ylide3-Thioalkylindoles wikipedia.orgresearchgate.net
Mąkosza Reactionm-NitroanilineOxidative nucleophilic substitution of hydrogen by a ketone enolate4- and 6-Nitroindoles researchgate.netresearchgate.net

Fischer Indole Synthesis in the Context of Substituted Nitroindole Scaffolds

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry has introduced a variety of advanced techniques for the construction of the indole nucleus, moving beyond classical named reactions to employ methods such as transition-metal catalysis and electrochemistry. These approaches often provide higher selectivity and milder reaction conditions.

One innovative method is the Rh₂(II)-catalyzed migration of a nitro group in β-nitro styryl azides to selectively synthesize 3-nitroindoles. nih.gov In this reaction, the rhodium catalyst fundamentally alters the reactivity of the starting azide, favoring a selective 1,2-migration of the nitro group over the competing C-H amination pathway that would yield 2-nitroindole. nih.gov This transformation is highly efficient, providing the 3-nitroindole product exclusively and in high yield (>95%) with the optimal catalyst. nih.gov

Electrochemical synthesis offers a green and powerful alternative for indole construction. A sequential paired electrolysis process has been developed for the synthesis of 3-nitroindoles from nitroenamines. rsc.org This method uses electricity to drive the key radical cyclization and subsequent oxidation steps, avoiding the need for stoichiometric chemical oxidants. rsc.orgrsc.org

Transition-metal-catalyzed domino reactions are also prominent in modern indole synthesis. Palladium and copper catalysts are widely used to facilitate cascade reactions that form multiple bonds in a single pot. For instance, the Sonogashira coupling of ortho-haloanilines (including nitro-substituted ones) with terminal alkynes, followed by an intramolecular cyclization, is a robust route to 2-substituted indoles. researchgate.net

Furthermore, cycloaddition reactions provide another advanced route. The thermal reaction of 4-nitronitrosobenzene with a conjugated terminal alkynone in toluene (B28343) results in the one-step synthesis of 3-aroyl-N-hydroxy-5-nitroindoles. jove.com

These advanced techniques highlight the ongoing evolution of indole synthesis, providing novel and powerful tools for accessing complex nitroindole structures.

Transition-Metal Catalyzed Methodologies for Indole Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. orgsyn.org Various metals, including palladium, rhodium, ruthenium, and gold, have been employed to construct the indole core from diverse starting materials.

Palladium: Palladium catalysts are widely used for indole synthesis through reductive N-heteroannulation of 2-nitrostyrenes. acs.orgresearchgate.net This method involves the cyclization of a 2-nitrostyrene derivative in the presence of a palladium catalyst and a reducing agent, typically carbon monoxide. The reaction proceeds in moderate to excellent yields and is compatible with a variety of substituents on the aromatic ring of the 2-nitrostyrene, including both electron-donating and electron-withdrawing groups. acs.org While this method is versatile for general indole synthesis, its direct application to form 2-nitroindoles is less common as the nitro group on the styrene (B11656) is consumed in the cyclization. However, palladium-catalyzed double reductive cyclizations of bis(2-nitroaryl)butadienes have been developed to synthesize bi-indoles. nih.gov

A notable palladium-catalyzed approach to indole derivatives is the reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes. This reaction is catalyzed by various transition metals, with palladium complexes often providing superior yields at lower temperatures and pressures. orgsyn.org

Interactive Data Table: Palladium-Catalyzed Indole Synthesis from 2-Nitrostyrenes

Entry 2-Nitrostyrene Substrate Catalyst System Conditions Product Yield (%) Reference
1 2-Nitrostyrene Pd(OAc)₂ (6 mol%), PPh₃ (24 mol%) 4 atm CO, MeCN, 70 °C 1H-Indole 85 acs.org
2 4-Methoxy-2-nitrostyrene Pd(OAc)₂ (6 mol%), PPh₃ (24 mol%) 4 atm CO, MeCN, 70 °C 5-Methoxy-1H-indole 92 acs.org
3 4-Bromo-2-nitrostyrene Pd(OAc)₂ (6 mol%), PPh₃ (24 mol%) 4 atm CO, MeCN, 70 °C 5-Bromo-1H-indole 88 acs.org

Rhodium: Rhodium catalysts have proven effective in the C-H activation and annulation of anilines with alkynes to produce substituted indoles. acs.orgnih.gov For instance, Rh(III)-catalyzed C-H activation of anilines bearing an N-isoquinolyl directing group with internal alkynes leads to atroposelective indole synthesis. bohrium.com Furthermore, the direct C2-alkylation of indoles with nitroalkenes can be achieved using a Rh(III) catalyst, providing access to 2-(2-nitroalkyl)indoles with high regioselectivity. bohrium.com

Ruthenium: Ruthenium catalysts are also prominent in indole synthesis via C-H activation. mdpi.comrsc.org For example, Ru(II)-catalyzed [3+2] annulation of anilines with internal alkynes, often using a removable directing group, yields 2,3-disubstituted indoles. mdpi.comresearchgate.net While direct C2-nitration using ruthenium is less documented, the versatility of ruthenium in C-H functionalization suggests its potential in this area. pkusz.edu.cnnih.gov

Gold: Gold catalysts have been utilized in the synthesis of complex indole derivatives. A notable example is the gold(I)-catalyzed cascade reaction of o-nitroalkynes with indoles, which leads to the formation of 2,3'-biindole (B3050619) derivatives. rsc.org Gold catalysis is also employed for the synthesis of various fused and spirocyclic indole systems. beilstein-journals.orgunimi.itmdpi.com

C-H Activation and Site-Selective Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized substrates. chim.itrsc.org The primary challenge in indole C-H activation is controlling the regioselectivity, as the C3 position is electronically favored for electrophilic attack. beilstein-journals.org However, by employing directing groups and specific catalytic systems, selective functionalization at the C2 position can be achieved. nih.govjpionline.org

A significant breakthrough in the synthesis of 2-nitroindoles is the cobalt-catalyzed C-H nitration of 3-substituted indoles. researchgate.net This method utilizes a removable tert-butoxycarbonyl (tBOC) directing group on the indole nitrogen. The reaction is catalyzed by cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O] with tert-butyl nitrite (TBN) as the nitro source, affording C2-nitroindoles with excellent site-selectivity. The directing group can be subsequently removed, providing access to N-unsubstituted 2-nitroindoles.

Interactive Data Table: Cobalt-Catalyzed C2-Nitration of Indoles

Entry Indole Substrate Catalyst Nitro Source Conditions Product Yield (%) Reference
1 N-Boc-3-methylindole Co(NO₃)₂·6H₂O TBN 1,2-Dichloroethane, 80 °C N-Boc-3-methyl-2-nitroindole 85 researchgate.net
2 N-Boc-3-phenylindole Co(NO₃)₂·6H₂O TBN 1,2-Dichloroethane, 80 °C N-Boc-3-phenyl-2-nitroindole 78 researchgate.net

Palladium catalysis has also been successfully applied for the C2-arylation of 2-nitroindole. In this case, the nitro group at the C2 position acts as a directing group, facilitating the C-H activation at the C3 position for coupling with aryl bromides. This provides a route to 3-aryl-2-nitroindoles.

The use of a pyrimidyl or pyridyl directing group on the indole nitrogen can direct C-H amination to the C2 position using copper catalysts. chim.it While this does not directly yield a nitro group, it highlights the principle of directing group-assisted C2-functionalization which could potentially be adapted for nitration.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation in the synthesis of indole derivatives has been explored for various transformations, including cyclization and cross-coupling reactions.

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant in the literature, the principles of MAOS are highly applicable to the synthetic methodologies described previously. For instance, palladium-catalyzed heterocyclization reactions to form indole-3-carboxylate (B1236618) derivatives have been shown to be significantly more efficient under microwave heating compared to conventional oil bath heating. mdpi.com In one study, a reaction that required 12 hours at 80 °C in an oil bath was completed in 3 hours at 60 °C under microwave irradiation, with an increased yield from 89% to 94%. mdpi.com

Similarly, the synthesis of indole-2-carboxylic acid esters from 2-haloaryl aldehydes and ethyl isocyanoacetate has been improved using microwave irradiation in an ionic liquid. A reaction that took 8 hours to give a 57% yield under conventional heating was completed in 10 minutes at 50 °C with a 91% yield under microwave conditions. scielo.br

The advantages of microwave heating, such as rapid and uniform heating, could foreseeably be applied to the transition-metal catalyzed and C-H activation reactions for the synthesis of 2-nitroindoles. This could potentially lead to shorter reaction times, milder conditions, and improved yields, making the synthesis of these valuable compounds more efficient and sustainable.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Reaction Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Reference
Pd-catalyzed cyclization of methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate Oil bath, 80 °C, 12 h 89% DMF, 60 °C, 3 h 94% mdpi.com
Synthesis of ethyl 1H-indole-2-carboxylate [bmim]OH, CuI, 8 h 57% [bmim]OH, CuI, 50 °C, 10 min 91% scielo.br

Chemical Transformations and Derivatization of the 2 Nitro 1h Indole Scaffold

Reduction Chemistry of the Nitro Group

The reduction of the nitro group at the C-2 position is a fundamental transformation, opening pathways to key intermediates such as 2-amino-1H-indole, which is a valuable precursor for pharmaceuticals and other biologically active compounds.

Catalytic Reduction Approaches for Nitro-to-Amino Conversion

The conversion of the 2-nitro moiety to a primary amine is most commonly achieved through catalytic hydrogenation. This method is favored for its efficiency and clean conversion. A variety of catalytic systems have been documented for the reduction of nitroarenes, which are applicable to the 2-nitro-1H-indole substrate. These typically involve a metal catalyst and a hydrogen source.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The hydrogen source is often molecular hydrogen (H₂), but transfer hydrogenation agents such as triethylsilane or formic acid can also be utilized, sometimes offering enhanced chemoselectivity. organic-chemistry.org For instance, Pd/C can be used at very low loadings in the presence of triethylsilane or a hydrogen balloon for the effective reduction of nitro compounds to amines. organic-chemistry.org

Alternative metal-based reducing systems provide milder conditions and can exhibit high functional group tolerance. A combination of sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride (FeCl₂) has been shown to selectively reduce aromatic nitro groups while leaving other sensitive functionalities, like esters, intact. thieme-connect.com Similarly, a system of NaBH₄−NiCl₂·6H₂O is effective for the reduction of nitro groups to amines. scispace.com A one-pot method to generate 2-aminoindoles involves the reduction of an ortho-nitrophenyl intermediate using zinc powder and ferric chloride (FeCl₃) following a nucleophilic substitution step. nih.gov

Table 1: Selected Catalytic Systems for Nitro-to-Amino Conversion
Reducing SystemTypical ConditionsKey FeaturesReference
H₂ / Pd/CH₂ gas, solvent (e.g., EtOH, EtOAc)Standard, efficient, widely used. organic-chemistry.org
NaBH₄ / FeCl₂Solvent (e.g., THF/H₂O)High chemoselectivity, tolerates ester groups. thieme-connect.com
Zn / FeCl₃ / HClAqueous/organic solvent, 100 °CUsed in one-pot synthesis of 2-aminoindoles from ortho-nitrophenyl precursors. nih.gov
HSiCl₃ / Tertiary AmineDichloromethane (DCM)Metal-free, mild conditions, broad applicability. organic-chemistry.org
Formic Acid / Iron CatalystMild conditionsBase-free transfer hydrogenation. organic-chemistry.org

Reductive Functionalization Reactions

Beyond simple reduction to an amine, the nitro group can participate in more complex reductive functionalization reactions, where its transformation is coupled with a cyclization event to build intricate molecular architectures. These reactions are powerful tools for indole (B1671886) synthesis itself.

A classic example is the Leimgruber-Batcho indole synthesis , which involves the reductive cyclization of β-dialkylamino-2-nitrostyrenes. A catalytic system comprising ferric chloride, activated carbon, and hydrazine (B178648) hydrate (B1144303) has been developed for this transformation, affording various substituted indoles in high yields. researchgate.net

More modern methods often employ transition-metal catalysis. The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide (CO) as the terminal reductant is a robust strategy for constructing the indole ring system. orgsyn.orgacs.org This reaction is versatile, tolerating a wide range of functional groups on both the aromatic ring and the styrenyl double bond. orgsyn.orgacs.orgbeilstein-journals.org Various palladium complexes can catalyze the transformation, with the palladium diacetate-triphenylphosphine system being particularly effective, often providing superior yields at lower temperatures and pressures. orgsyn.orgacs.org This methodology has been extended to the synthesis of more complex fused systems, such as 1H,8H-pyrrolo[3,2-g]indoles, through a double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov

Table 2: Examples of Reductive Functionalization Reactions
Reaction Name/TypeSubstrateKey ReagentsProduct TypeReference
Leimgruber-Batcho Synthesisβ-Dialkylamino-2-nitrostyreneFeCl₃, Activated Carbon, N₂H₄·H₂OIndole researchgate.net
Reductive N-Heteroannulation2-NitrostyrenePd(OAc)₂, PPh₃, COIndole orgsyn.orgacs.org
Double Reductive Cyclization2,3-Dinitro-1,4-dialkenylbenzenePd(dba)₂, PPh₃, COPyrrolo[3,2-g]indole nih.gov

Reactions Involving the Indole Ring System

The presence of the strongly electron-withdrawing nitro group at the C-2 position significantly modulates the reactivity of the indole ring, deactivating it towards traditional electrophilic substitution while activating it for nucleophilic attack.

Electrophilic Aromatic Substitution Patterns (excluding nitration)

In a typical indole molecule, the pyrrole (B145914) ring is electron-rich, and electrophilic attack preferentially occurs at the C-3 position. bhu.ac.in However, the C-2 nitro group in this compound strongly deactivates the entire heterocyclic ring towards electrophilic attack. Consequently, forcing conditions are required for substitution to occur.

Under strongly acidic conditions, the indole C-3 position can be protonated, forming a 3H-indolium cation. bhu.ac.innih.gov This protonation further deactivates the pyrrole ring and directs the electrophile to attack the less deactivated benzene (B151609) ring. bhu.ac.innih.gov In such cases, substitution is often observed at the C-5 position, which is para to the indole nitrogen. nih.gov This reactivity pattern is noted for related systems like 2-phenylindole, where chlorosulfonation under strongly acidic conditions yields the 5-substituted product. nih.gov Direct electrophilic aromatic substitution on the this compound ring is challenging and not commonly reported, reflecting the profound deactivating effect of the C-2 nitro group.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This reactivity is the mirror opposite of the typical electrophilic character of indoles. masterorganicchemistry.com The nitro group at C-2 acts as a powerful activating group, stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. masterorganicchemistry.comdiva-portal.org

Reactions can proceed via two main pathways:

Displacement of a leaving group: The synthesis of 2-nitroindoles from 2-haloindoles via reaction with a nitrite (B80452) salt (e.g., silver nitrite) is an example of an SNAr reaction where a halide at the C-2 position is displaced by the nucleophilic nitrite ion. researchgate.net

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This powerful reaction allows for the direct substitution of a hydrogen atom on the electron-deficient ring. researchgate.net A nucleophile containing a leaving group attached to the nucleophilic center attacks the aromatic ring, and subsequent base-induced elimination of the leaving group and a ring proton results in the net substitution of hydrogen. researchgate.net This methodology provides a route to functionalized indoles that might be otherwise difficult to access.

Regioselective Functionalization at the C-3 Position

Despite the deactivating effect of the C-2 nitro group, the C-3 position of this compound remains a viable site for certain functionalization reactions, particularly those involving highly reactive electrophiles or specific reaction mechanisms.

The Vilsmeier-Haack reaction is a prominent example of regioselective C-3 functionalization. Treatment of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) introduces a formyl group exclusively at the C-3 position to yield this compound-3-carbaldehyde.

Another important C-3 functionalization is the Friedel-Crafts alkylation with activated electrophiles like nitroalkenes. Indoles react with nitroalkenes, typically under acidic conditions, to afford 3-substituted products. bhu.ac.innih.gov This reaction has been used to prepare various 3-(2-nitroethyl)-1H-indoles, which are themselves versatile intermediates for further transformations. nih.govresearchgate.net

Table 3: Regioselective C-3 Functionalization Reactions
Reaction TypeReagentsProductReference
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-3-carbaldehyde
Friedel-Crafts AlkylationNitroalkenes, Acid catalyst3-(2-Nitroalkyl)-1H-indole nih.govresearchgate.net

N-Functionalization (at the N-1 position) of the Indole Nitrogen

The functionalization of the nitrogen atom at the N-1 position of the indole ring is a common strategy to introduce molecular diversity and modulate the biological activity of indole-containing compounds. For the this compound scaffold, N-functionalization can be achieved through various methods, including alkylation, acylation, and sulfonylation.

N-Alkylation:

The N-alkylation of indoles is a fundamental transformation that introduces an alkyl or arylalkyl group onto the indole nitrogen. Classical methods often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.org While effective, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups.

Alternative, milder conditions have been developed. For instance, cesium carbonate (Cs2CO3) in DMF at room temperature can effectively promote N-alkylation. beilstein-journals.org The choice of solvent can also influence the regioselectivity between N- and C-alkylation. acs.org For 2,3-disubstituted indoles, indium(III) triflate (In(OTf)3) has been used as a catalyst to mediate N-alkylation with p-quinone methides in THF. acs.org

While specific examples for the N-alkylation of unsubstituted this compound are not extensively detailed in the reviewed literature, the general principles of indole N-alkylation are applicable. The electron-withdrawing nitro group at C2 decreases the nucleophilicity of the indole nitrogen, potentially requiring more forcing conditions for alkylation compared to electron-rich indoles.

N-Acylation:

N-acylation introduces an acyl group to the indole nitrogen, typically forming an N-acylindole. This transformation can be achieved using various acylating agents such as acid chlorides or carboxylic acids under specific conditions. The direct N-acylation of indoles with carboxylic acids can be catalyzed by boric acid in a high-boiling solvent like mesitylene, offering an economical method. clockss.org

Another approach involves the use of a base to deprotonate the indole nitrogen prior to the addition of an acylating agent. For example, the acylation of indole dimers has been performed using triethylamine (B128534) with acetyl chloride or benzoyl chloride. researchgate.net Although direct examples for this compound are scarce in the provided results, these general methods provide a framework for its N-acylation.

N-Sulfonylation:

The introduction of a sulfonyl group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, onto the indole nitrogen is a common strategy for protection and for modifying the electronic properties of the indole ring. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. For instance, 6-nitro-1H-indole-3-sulfonyl chloride is a commercially available reagent, indicating that sulfonylation is a viable transformation for nitroindoles. ambeed.com The N-phenylsulfonyl group can be reductively cleaved using reagents like sodium amalgam (Na(Hg)), highlighting its utility as a protective group. dartmouth.edu

Table 1: Examples of N-Functionalization Reactions of Indole Derivatives

Starting Material Reagent(s) Product Yield (%) Reference
Indole n-Pentyl bromide, Cs2CO3, DMF 1-(n-Pentyl)-1H-indole High beilstein-journals.org
2,3-Diphenyl-1H-indole 4-Methoxy-p-quinone methide, In(OTf)3, THF 1-((4-Methoxyphenyl)(phenyl)methyl)-2,3-diphenyl-1H-indole 85 acs.org
Indole Carboxylic acid, Boric acid, Mesitylene 1-Acylindole Moderate clockss.org
Indole dimer Acetyl chloride, Triethylamine N-Acetylated indole dimer >80 researchgate.net

Ring Expansion and Rearrangement Reactions Involving Nitroindole Frameworks

The indole scaffold can undergo fascinating ring expansion and rearrangement reactions, leading to the formation of larger heterocyclic systems or structurally isomeric products. The presence of a nitro group can significantly influence the course of these transformations.

Ring Expansion to Quinolines:

One of the notable ring expansion reactions of indoles is their conversion to quinolines. A metal-free transannulation reaction of 2-substituted indoles with 2-nitroalkenes in polyphosphoric acid (PPA) has been reported to yield 3-substituted 2-quinolones. researchgate.netnih.gov This acid-mediated cascade proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net

Another method involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates, which likely proceeds through a cyclopropanation at the C2-C3 bond of the indole, followed by ring-opening of the cyclopropane (B1198618) and elimination to form ethyl quinoline-3-carboxylates. beilstein-journals.orgorganic-chemistry.org This reaction has been shown to be effective for indoles bearing an electron-withdrawing nitro group at the 5-position, affording the corresponding quinoline (B57606) in a 69% yield. beilstein-journals.org

A thiol-mediated three-step cascade reaction has also been developed for the conversion of 2-halo-indole-tethered ynones into functionalized quinolines. nih.govacs.org This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.org

Rearrangement Reactions:

Nitroindoles can also participate in rearrangement reactions. For example, the reaction of 2-nitrobenzaldehyde (B1664092) with ethyl acetoacetate (B1235776) under Hantzsch reaction conditions can lead to the formation of not only the expected dihydropyridines but also tricyclic compounds. Reductive cyclization of the resulting 4-(2-nitrophenyl)-1,4-dihydropyridine derivative with tin(II) chloride in hydrochloric acid yielded an indole derivative, while the corresponding 2-(2-nitrophenyl)-1,2-dihydropyridine isomer gave a quinoline derivative, showcasing a rearrangement process. mdpi.com

Furthermore, 3-(2-nitroethyl)-1H-indoles, which can be formed from the reaction of indoles with nitroalkenes, can be converted into 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net This transformation involves an activation of the nitroalkane, spirocyclization, and a subsequent rearrangement. nih.govresearchgate.net

Table 2: Examples of Ring Expansion and Rearrangement Reactions

Starting Material Reagent(s) Product Yield (%) Reference
2-Phenylindole β-Nitrostyrene, PPA 3-Phenyl-2-quinolone High researchgate.netnih.gov
5-Nitroindole (B16589) Ethyl bromodiazoacetate, Rh2(esp)2, Cs2CO3 Ethyl 6-nitroquinoline-3-carboxylate 69 beilstein-journals.org
2-Halo-indole-tethered ynone Thiol, DCE Functionalized quinoline High nih.govacs.org
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole POCl3, NEt3, Benzene 2-(2-Phenyl-1H-indol-2-yl)phenylacetonitrile 72 nih.govresearchgate.net

Strategies for Conjugation and Hybrid Molecule Formation

The this compound scaffold can be incorporated into larger molecular architectures through various conjugation and hybrid molecule formation strategies. These approaches are valuable for developing new therapeutic agents, molecular probes, and materials.

Formation of Hybrid Molecules:

Hybrid molecules combining the this compound moiety with other pharmacophores have been synthesized to explore potential synergistic or enhanced biological activities. For example, nitroimidazole-indole acetamide (B32628) hybrids have been designed and synthesized by condensing N-substituted-2-(3-formyl-1H-indol-1-yl) acetamides with 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetohydrazide. jscimedcentral.com

Another example is the synthesis of 2-aryl-1H-indole derivatives as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In this context, a 2-aryl-5-nitro-1H-indole alcohol was converted into a pyridinium (B92312) salt, demonstrating the formation of a hybrid molecule with a quaternary ammonium (B1175870) moiety. nih.gov

Furthermore, indole-2-carboxamides have been conjugated with other moieties to create potential multi-target antiproliferative agents. For instance, N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides were synthesized from a 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole precursor. mdpi.com

Conjugation Strategies:

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful and versatile strategy for bioconjugation. nih.govsci-hub.se This reaction can be used to link an alkyne-modified this compound to an azide-containing molecule, such as a peptide, nucleoside, or other biomolecules, to form a stable triazole linkage. While direct examples with this compound are not explicitly detailed, the principles of click chemistry are broadly applicable for its conjugation. nih.govnih.goviris-biotech.de For instance, azido-indoles have been used in click-SELEX for the modification of DNA libraries. nih.gov

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics, and various strategies exist for their synthesis. mdpi.com Peptides containing amino acids with functional groups suitable for conjugation, such as (S)-3-Amino-3-(2-nitro-phenyl)-propionic acid, can be synthesized. genscript.com The this compound moiety, if appropriately functionalized with a reactive handle (e.g., an azide, alkyne, or activated ester), could be conjugated to peptides to create novel PDCs. acs.orgnih.gov

Table 3: Examples of Hybrid Molecule Formation and Conjugation

Indole Derivative Conjugation Partner/Reaction Product Type Application/Significance Reference
N-Substituted-2-(3-formyl-1H-indol-1-yl) acetamide 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) acetohydrazide Nitroimidazole-indole hybrid Antiamoebic studies jscimedcentral.com
2-(2-(Hydroxymethyl)phenyl)-5-nitro-1H-indole p-Toluenesulfonyl chloride, Pyridine, HCl Pyridinium salt hybrid Potential antibacterial agents nih.gov
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole Reduction followed by coupling with indole-2-carboxylic acids Indole-2-carboxamide hybrid Antiproliferative agents mdpi.com
Alkyne-modified nucleoside Azido-indole Triazole-linked nucleoside-indole conjugate Click-SELEX, DNA modification nih.gov

Spectroscopic and Structural Elucidation Methodologies for 2 Nitro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. For 2-nitro-1H-indole derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in 3-(2-nitro-1-phenylethyl)-1H-indole, the indole (B1671886) NH proton appears as a singlet at approximately 8.10 ppm in CDCl₃. rsc.org The protons on the indole ring and the phenyl substituent exhibit complex multiplets in the aromatic region (typically between 7.00 and 7.50 ppm). rsc.org The protons of the ethyl side chain show distinct signals, with the benzylic proton appearing as a multiplet around 5.20 ppm and the methylene (B1212753) protons adjacent to the nitro group appearing as multiplets between 4.90 and 5.15 ppm. rsc.org

The introduction of different substituents on the indole ring or the phenyl group significantly influences the chemical shifts. For example, the presence of an electron-donating methoxy (B1213986) group or an electron-withdrawing chloro group will shift the signals of nearby protons.

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
3-(2-Nitro-1-phenylethyl)-1H-indoleCDCl₃NH8.10s
Ar-H7.00-7.45m
CH5.16-5.24m
CH₂4.90-5.13m
3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole nih.govCDCl₃NH8.22s
Ar-H7.14-7.55m
CH5.32t
CH₂5.03-5.23m
3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole nih.govCDCl₃NH8.15s
Ar-H7.06-7.54m
CH5.29t
CH₂5.07-5.21m
CH₃2.32s

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 3-(2-nitro-1-phenylethyl)-1H-indole, the carbon atoms of the indole ring typically resonate between 111 and 137 ppm. rsc.org The carbon attached to the nitro group (C-NO₂) is found further downfield. For example, in a similar derivative, the carbon of the CH₂-NO₂ group appears around 79.6 ppm. nih.gov The carbons of the phenyl ring show signals in the aromatic region, and their specific shifts are influenced by substituents. nih.gov

Interactive Data Table: ¹³C NMR Data for Selected this compound Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)
3-(2-Nitro-1-phenylethyl)-1H-indole rsc.orgCDCl₃Indole C111.43-136.55
Phenyl C127.65-137.45
CH40.89
CH₂NO₂79.92
3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole nih.govCDCl₃Indole C109.1-137.2
Phenyl C122.7-138.5
CH40.4
CH₂NO₂79.0
3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole nih.govCDCl₃Indole C110.1-137.3
Phenyl C120.5-137.2
CH40.9
CH₂NO₂79.6
CH₃21.5

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. innovatechlabs.com In this compound derivatives, characteristic vibrational bands confirm the presence of key functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400 cm⁻¹. nih.gov The most prominent signals are those corresponding to the nitro group, with asymmetric and symmetric stretching vibrations observed around 1550-1545 cm⁻¹ and 1380-1375 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ range. nih.gov

Interactive Data Table: Characteristic FTIR Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Example Compound Data (cm⁻¹)
N-H (Indole)Stretching3450 - 33003403 nih.gov
NO₂ (Nitro)Asymmetric Stretch1560 - 15301545 nih.gov
NO₂ (Nitro)Symmetric Stretch1390 - 13601378 nih.gov
C-H (Aromatic)Stretching3100 - 30003041 nih.gov
C=C (Aromatic)Stretching1600 - 14501455, 1427 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For example, the calculated exact mass for C₁₇H₁₅ClN₂O₂ is 314.0822, and the experimentally found value from EIMS was 314 [M]⁺. rsc.org Similarly, for C₁₇H₁₆N₂O₃, the calculated mass was 296.1161, and the found EIMS value was 296 [M]⁺. rsc.org These precise measurements are invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and for the purification and identification of this compound derivatives. In several studies, LC-MS has been employed to monitor the progress of reactions and to confirm the identity of the final products. nih.govmdpi.com The use of soft ionization techniques like Electrospray Ionization (ESI) often results in the observation of the protonated molecule [M+H]⁺ or other adducts, which directly provides the molecular weight of the compound. nih.gov For instance, in the analysis of ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, the calculated m/z for [M+H]⁺ was 315.0900, and the found value was 315.0907. nih.gov

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of 5-nitro-2-aryl-1H-indole-3-carboxaldehydes has been studied, revealing characteristic cleavage pathways that help in the structural elucidation of these compounds. tsijournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within this compound derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the molecule. The position of the nitro group on the indole ring, along with other substituents, significantly influences the wavelengths of maximum absorption (λmax).

The electronic absorption spectra of substituted indoles are characterized by two main absorption bands, designated as ¹Lb and ¹La. Electron-withdrawing groups, such as the nitro group, typically cause a bathochromic (red) shift in these absorption bands. core.ac.uk For instance, in a study of various nitro-indole derivatives, the UV-Vis spectra were recorded in methanol. doi.org The resulting data illustrates the effect of substitution on the electronic transitions.

A detailed investigation into 4-substituted indoles revealed a linear correlation between the frequency of the absorption maximum and the global electrophilicity index of the substituent. nih.gov This finding allows for the prediction of electronic transition energies and has led to the identification of derivatives like 4-formyltryptophan and 4-nitro-tryptophan as potential visible light-excitable fluorophores. nih.gov

Interactive Table: UV-Vis Absorption Data for Select Nitroindole Derivatives

Compound λmax (nm) Solvent
3-(2-nitrovinyl)-1H-indole 386, 268, 213 Not Specified
4-Nitro-1H-indole Not Specified Methanol
3-Methyl-4-nitro-1H-indole Not Specified Methanol
2,3-Dimethyl-4-nitro-1H-indole Not Specified Methanol
3-Methyl-6-nitro-1H-indole Not Specified Methanol

The polarity of the solvent also plays a crucial role in the electronic transitions of indole derivatives. An increase in solvent polarity, for example from cyclohexane (B81311) to ethanol, generally produces a bathochromic shift of the long-wavelength absorption bands. core.ac.uk This is attributed to the stabilization of the excited state more than the ground state in polar solvents.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in elucidating the structures of various indole derivatives. acs.orgiucr.orgiucr.org

For instance, the crystal structures of several indole analogues have been determined, revealing that they can crystallize in different systems, such as orthorhombic and monoclinic. acs.org The analysis of these structures highlights the importance of various intermolecular interactions, including N-H···π contacts, hydrogen bonds, and π-π stacking interactions, in dictating the crystal packing. acs.orgnih.gov

In a study of three indole derivatives, the indole ring systems were found to be nearly planar. iucr.org The molecular structures were stabilized by intramolecular C-H···O hydrogen bonds. iucr.org The packing of molecules in the unit cell is often governed by a network of intermolecular hydrogen bonds, which can lead to the formation of infinite chains or more complex three-dimensional architectures. nih.gov

A detailed structural analysis of 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform (B151607) monosolvate revealed that the indole ring system deviates only slightly from planarity. iucr.org The molecules in the crystal lattice are linked by C-H···O hydrogen bonds, forming inversion dimers. iucr.org Similarly, the crystal structure of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] acgpubs.orgnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate showed that the indole molecules are connected through weak C-H···O, C-H···Cl, C-H···π, C-Br···π, and C-Cl···π interactions, as well as aromatic π–π stacking. iucr.org

Interactive Table: Crystallographic Data for Select Indole Derivatives

Compound Crystal System Space Group Key Interactions
Indole Orthorhombic Pna2₁ N-H···π, C-H···π
1H-Indole-2-methanol Monoclinic P2/c O-H···O hydrogen bonds
4-Cyanoindole Orthorhombic P2₁2₁2₁ N-H···N hydrogen bonds
1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one Not Specified Not Specified C-H···O hydrogen bonds

Note: This table summarizes key structural features reported for various indole derivatives to illustrate the type of data obtained from X-ray crystallography.

The precise determination of these structural parameters is crucial for understanding the structure-activity relationships of this compound derivatives and for the rational design of new compounds with desired properties.

Computational Chemistry and Theoretical Investigations of 2 Nitro 1h Indole

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of molecules like 2-nitro-1H-indole. researchgate.netresearchgate.netmdpi.combiosynth.comworldscientific.com These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and spectroscopic properties.

Optimized Geometry and Conformational Landscape Analysis

The initial step in the theoretical study of this compound involves the optimization of its molecular geometry. This process seeks the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. Computational analyses indicate that the indole (B1671886) ring system in such compounds generally maintains its planarity. However, the presence of substituents, such as the nitro group at the 2-position, can introduce some conformational flexibility.

Conformational analysis explores the different spatial arrangements of the molecule and their relative energies. unicamp.breurjchem.com For substituted indoles, this can involve rotation around single bonds, such as the C-N bond of the nitro group. The planarity of the indole core is a key feature, with minor deviations from this planarity being possible. researchgate.net The dihedral angle between the indole ring and the plane of the nitro group is a critical parameter determined through these studies. researchgate.net

ParameterDescription
Planarity The indole ring system is largely planar.
Conformational Flexibility The nitro group at the 2-position can exhibit some rotational freedom.
Dihedral Angle The angle between the indole ring and the nitro group is a key structural feature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org

For this compound, FMO analysis helps in understanding its charge transfer characteristics and kinetic stability. malayajournal.orglupinepublishers.com The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. malayajournal.orgresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. malayajournal.org In nitro-substituted indoles, the nitro group, being a strong electron-withdrawing group, significantly influences the energy and localization of the LUMO, making the molecule more susceptible to nucleophilic attack.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; indicates regions of nucleophilic character. malayajournal.org
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; indicates regions of electrophilic character. malayajournal.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. malayajournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. lupinepublishers.comresearchgate.net

Typically, red and orange regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. lupinepublishers.com Green and yellow areas denote regions of near-zero potential. lupinepublishers.comresearchgate.net For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them a likely site for interaction with electrophiles. lupinepublishers.com The hydrogen atoms, particularly the one attached to the indole nitrogen, would exhibit a positive potential, indicating a site for nucleophilic interaction. lupinepublishers.com

ColorElectrostatic PotentialReactivity
Red/Orange NegativeProne to electrophilic attack. researchgate.net
Blue PositiveSusceptible to nucleophilic attack. lupinepublishers.com
Green/Yellow NeutralLess reactive towards charged species. lupinepublishers.comresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method is particularly useful for understanding hyperconjugative interactions and charge delocalization within a molecule. ijrar.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. worldscientific.com By calculating the vibrational modes and their corresponding frequencies using DFT, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison helps in the detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, this analysis can confirm the presence of characteristic functional groups, such as the N-H and C=C stretching vibrations of the indole ring and the symmetric and asymmetric stretching of the NO2 group. The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations inherent in the theoretical methods. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. worldscientific.comchemrxiv.org It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing insights into the molecule's absorption and emission properties. acs.orgresearchgate.net

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. researchgate.net The calculations reveal the energies of the electronic transitions from the ground state to various excited states and the probability of these transitions occurring. acs.org The analysis of the molecular orbitals involved in these transitions can characterize them as, for example, π-π* or n-π* transitions, and can identify any charge-transfer character. acs.org This information is crucial for understanding the photophysical and photochemical behavior of the molecule.


Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electronic structure of molecules by partitioning the electron density, a physically observable quantity, to define atoms and the bonds between them. wikipedia.org Developed primarily by Richard Bader, this model is founded on the topology of the electron density (ρ(r)). wikipedia.org Critical points in the electron density scalar field, where the gradient of the density is zero, are used to delineate atomic basins and characterize interatomic interactions. wikipedia.org The presence of a bond path and a corresponding bond critical point (BCP) between two nuclei is the necessary and sufficient condition for the atoms to be considered bonded. researchgate.net

In the context of this compound, QTAIM analysis provides a framework for quantitatively describing the nature of its covalent bonds and non-covalent interactions. The analysis of BCPs reveals key properties of these interactions. Important parameters at the BCP include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive, signifying electron density depletion. acs.orgnih.gov

Studies on related indole derivatives demonstrate the utility of QTAIM in elucidating complex bonding patterns. researchgate.net For instance, QTAIM has been employed to characterize intramolecular hydrogen bonds and other non-covalent interactions that stabilize crystal structures. researchgate.netmaxapress.com For this compound, QTAIM would be instrumental in:

Quantifying Covalent Bonds: Characterizing the C-C, C-N, N-O, and C-H bonds within the molecule by analyzing the ρ(r) and ∇²ρ(r) values at their respective BCPs.

Analyzing Intramolecular Interactions: Investigating potential weak intramolecular hydrogen bonds, such as between the indole N-H group and an oxygen atom of the adjacent nitro group, which can influence the molecule's preferred conformation.

Characterizing Intermolecular Interactions: In a condensed phase or a ligand-receptor complex, QTAIM can precisely describe and quantify the energy of intermolecular hydrogen bonds, π-π stacking interactions involving the indole ring, and weaker van der Waals contacts. acs.orgub.edu For example, the interaction energy of a hydrogen bond can be estimated from the potential energy density at the BCP. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the indole scaffold, a feature that QTAIM can map in detail. uniroma2.it

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. preprints.orgjbcpm.comjbcpm.com This method is crucial in drug discovery and molecular biology for predicting the binding affinity and interaction modes of a ligand, such as this compound or its derivatives, with a biological target. acs.org

In Silico Assessment of Binding Affinities and Molecular Recognition

In silico molecular docking studies assess the binding affinity of a ligand to a target protein, which is often expressed as a docking score in units of energy (e.g., kcal/mol). tandfonline.com A more negative score generally indicates a more favorable binding interaction. tandfonline.com Various derivatives of nitroindoles have been investigated against a range of biological targets to predict their potential therapeutic activities.

For example, a novel derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate, showed a strong predicted binding affinity for tyrosinase, with a docking score of -10.86 kcal/mol, suggesting it could be a potent antioxidant agent. preprints.orgresearchgate.net In another study, bis-indole derivatives containing a nitro group were evaluated as anti-leishmanial agents. The 2-nitro analog demonstrated a higher potency (IC50 value of 3.30 µM) compared to the 3-nitro and 4-nitro analogs, a finding that could be correlated with docking simulations against the target enzyme, pteridine (B1203161) reductase. d-nb.info These studies highlight how computational predictions of binding affinity guide the identification and prioritization of promising compounds for further experimental testing.

Nitroindole DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Potential Application
2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonateTyrosinase (from Bacillus megaterium)-10.86Antioxidant preprints.org
2-Nitro analog of bis-indolePteridine Reductase (PTR)Not explicitly stated, but correlated with higher potencyAnti-leishmanial d-nb.info
7-Nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphatase (FBPase)Not explicitly stated, but led to submicromolar inhibitorsAntidiabetic nih.gov
7-Nitro-1H-indole derivative (d1a-601)Checkpoint kinase 2 (Chk2)Not explicitly stated, but showed very short interaction distancesAnticancer d-nb.info
3-chloro-6-nitro-1H-indazole derivativesTrypanothione Reductase (TryR)-6.9 to -8.0Anti-leishmanial tandfonline.com

Analysis of Predicted Interaction Modes with Receptor Sites (conceptual)

Beyond predicting binding energy, molecular docking provides detailed conceptual insights into how a ligand interacts with the amino acid residues within a receptor's active site. For this compound and its analogs, several types of interactions are key to their molecular recognition.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyl oxygen atoms in the protein. nih.gov Conversely, the oxygen atoms of the nitro group are strong hydrogen bond acceptors, readily interacting with donor residues such as serine, threonine, or lysine. mdpi.com

Hydrophobic Interactions: The bicyclic indole ring system is largely hydrophobic and can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid side chains like valine, leucine (B10760876), isoleucine, and phenylalanine. mdpi.com These interactions are critical for anchoring the ligand within the binding pocket.

π-Interactions: The aromatic indole ring can participate in various π-interactions. These include π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) and π-alkyl interactions with residues like leucine and valine. ijcce.ac.ir

π-Hole Interactions: The nitro group can engage in a specific non-covalent interaction known as a π-hole interaction. The electron-withdrawing nature of the oxygen atoms creates a region of positive electrostatic potential (a "π-hole") on the nitrogen atom, which can interact favorably with electron-rich entities like the lone pairs on backbone carbonyl oxygens or sulfur atoms (e.g., in methionine). d-nb.info Docking studies on a 7-nitro-1H-indole derivative revealed a very short N···O distance of 2.81 Å with a methionine residue, indicative of such a stabilizing interaction. d-nb.info

Analysis of these combined interactions allows researchers to build a comprehensive model of molecular recognition, explaining the observed specificity and affinity of the ligand. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.net By identifying key molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. arxiv.org

Development of Predictive Models for Structural Optimization

The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a mathematical model that links these descriptors to the activity. nih.govmdpi.com

A notable study focused on a series of 2-aryl-5-nitro-1H-indole derivatives that act as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In this research, the three-dimensional structures of the compounds were optimized using density functional theory (DFT). nih.gov Subsequently, various structural and electronic descriptors were calculated. nih.gov To build the predictive model, a genetic algorithm (GA) was used for descriptor selection, and partial least squares (PLS) analysis was employed to construct the QSAR equation. nih.gov The resulting model demonstrated good predictive power, as indicated by its high squared correlation coefficient (R²) and cross-validated R² (R²CV). nih.gov Such robust models are valuable tools for the virtual screening and structural optimization of new potential inhibitors. chula.ac.th

The statistical robustness of QSAR models is critical and is typically validated both internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds not included in model training). mdpi.comresearchgate.net

Correlation of Molecular Descriptors with Potential Interaction Profiles

The core of a QSAR model lies in the molecular descriptors it employs. These descriptors are numerical representations of a molecule's physicochemical properties and can be categorized as electronic, steric, hydrophobic, or topological, among others. researchgate.netdergipark.org.tr The interpretation of the QSAR model reveals which of these properties are most influential for the biological activity .

In the QSAR study of 2-aryl-5-nitro-1H-indole derivatives, the model indicated that the inhibitory activity could be enhanced by specific structural modifications. nih.gov The key descriptors identified were related to both steric and electronic properties.

Molecular DescriptorTypeCorrelation with Activity
Molecular VolumeSteric/GeometricalPositive (increasing volume improved activity) nih.gov
Mulliken atomic charge of C(3) (Q(C3))ElectronicPositive (increasing charge at this position improved activity) nih.gov
Dipole MomentElectronicNegative (lowering the dipole improved activity) nih.gov
Mulliken atomic charge of C(4) (Q(C4))ElectronicNegative (lowering the charge at this position improved activity) nih.gov

Advanced Applications of 2 Nitro 1h Indole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems and Analogs

The electron-deficient nature of 2-nitro-1H-indole makes it an excellent precursor for the construction of more complex heterocyclic systems. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further synthetic manipulations.

One of the key applications of this compound is in the synthesis of fused heterocyclic systems. For instance, it is an important building block for the synthesis of pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles. researchgate.netiucr.org These reactions often proceed through the reduction of the nitro group to an amino group, followed by intramolecular cyclization or condensation reactions. The resulting fused systems are core structures in many biologically active natural products and pharmaceutical agents.

Furthermore, this compound and its derivatives can participate in cycloaddition reactions. For example, they undergo Diels-Alder reactions to form carbazoles, a class of compounds with interesting photophysical and electronic properties. researchgate.netiucr.org The nitro group acts as a strong electron-withdrawing group, facilitating the [4+2] cycloaddition with suitable dienes.

The versatility of this compound is further highlighted by its use in the synthesis of various substituted indoles. The nitro group can be displaced by nucleophiles or can direct the substitution at other positions of the indole (B1671886) ring. For instance, the synthesis of 2-alkyl-1H-indoles can be achieved through palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles. organic-chemistry.org

Below is an interactive data table summarizing some of the complex heterocyclic systems synthesized from this compound and its derivatives.

Heterocyclic SystemSynthetic StrategyKey IntermediateReference(s)
Pyrrolo[2,3-b]indolesBarton-Zard pyrrole (B145914) synthesis2-Nitroindole researchgate.net
Pyrrolo[3,4-b]indoles1,3-Dipolar cycloaddition2-Nitroindole researchgate.netiucr.org
CarbazolesDiels-Alder reaction2-Nitroindole researchgate.netiucr.org
2-Alkyl-1H-indolesPalladium-catalyzed alkylation1H-Indole organic-chemistry.org
Fused pyrimido[1,6-a]-indolone derivativesDomino [4+2] annulation/aza-Michael additionN-(pivaloyloxy)-1H-indole-1-carboxamide acs.org

Utilization as a Scaffold for the Design and Development of Chemical Probes

The unique electronic and structural features of the indole nucleus make it an excellent scaffold for the design of chemical probes. rsc.orgbiosynth.com Chemical probes are small molecules that are used to study and manipulate biological systems. The indole moiety can be readily functionalized to introduce reporter groups, such as fluorophores or affinity tags, and reactive groups for covalent modification of target biomolecules.

This compound and its derivatives have been utilized in the development of probes for various applications. The nitro group itself can serve as a bioreductive trigger. Under hypoxic conditions, often found in cancerous tissues, the nitro group can be reduced to an amino group, leading to a change in the probe's properties, such as fluorescence or reactivity. This principle has been used to design probes for imaging hypoxic tumors. acs.org

Furthermore, the indole scaffold provides a rigid platform for the precise positioning of functional groups. This is crucial for designing probes with high selectivity and affinity for their targets. For example, indole-based probes have been developed to target specific enzymes or receptors. rsc.org The ability to systematically modify the indole ring allows for the optimization of the probe's properties, including its binding affinity, cell permeability, and photophysical characteristics.

A notable example is the use of indole derivatives in the development of fluorescent probes. The indole ring system often exhibits intrinsic fluorescence, which can be modulated by the introduction of substituents. rsc.org By attaching a quencher moiety that is cleaved upon interaction with the target analyte, a "turn-on" fluorescent probe can be designed.

Probe TypeDesign PrincipleTarget/ApplicationReference(s)
Hypoxia ProbeBioreduction of nitro groupImaging hypoxic tumors acs.org
Enzyme Activity ProbeCovalent modification of active siteSirtuin activity mdpi.com
Ion SensorChelation-induced fluorescence changeMetal ion detection rsc.org
Photoaffinity ProbePhotoreactive group on indole scaffoldIdentifying protein-ligand interactions mdpi.com

Role in the Chemical Synthesis of Natural Product Analogs and Bio-inspired Molecules

Natural products containing the indole scaffold exhibit a wide range of biological activities. researchgate.netrsc.org The synthesis of natural product analogs and bio-inspired molecules is a crucial area of research aimed at developing new therapeutic agents with improved properties. This compound serves as a key starting material in the synthesis of many such compounds. mdpi.com

The ability to manipulate the nitro group and the indole core allows for the creation of a diverse library of analogs. For example, the reduction of the nitro group to an amine provides a handle for the introduction of various side chains, mimicking the structures of natural alkaloids. nih.gov This approach has been used in the total synthesis of several complex indole alkaloids and their analogs.

Moreover, the reactivity of the C2 and C3 positions of the indole ring, modulated by the nitro group, enables the construction of intricate molecular architectures found in nature. bhu.ac.in For instance, the synthesis of communesin alkaloids and perophoramidine, which possess complex polycyclic frameworks, has been achieved using strategies that involve indole derivatives. rsc.org

The development of bio-inspired molecules often involves mimicking the key structural features of a natural product that are responsible for its biological activity. The indole scaffold, with its rich chemistry, provides an excellent platform for such endeavors. By starting with a simple precursor like this compound, chemists can systematically build up molecular complexity and explore the structure-activity relationships of novel compounds. nih.gov

Natural Product/AnalogSynthetic ApproachKey Role of Indole DerivativeReference(s)
1H-Indole-2-acetic acid derivatives[4+1]-spirocyclization of nitroalkenesFormation of 3-(2-nitroethyl)-1H-indole byproduct nih.gov
Communesin alkaloidsInterrupted Fischer indolizationConstruction of tetracyclic indoline (B122111) unit rsc.org
PerophoramidineInterrupted Fischer indolizationConstruction of tetracyclic indoline unit rsc.org
OXi8006 AnalogsMulti-step synthesisCore 2-aryl-3-aroyl indole scaffold nih.gov

Applications in Material Science for the Construction of Functional Organic Molecules (e.g., Non-Linear Optical Chromophores)

The unique electronic properties of the indole ring system make it an attractive component for the design of functional organic materials. In particular, indole derivatives have shown great promise in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and have applications in telecommunications, optical computing, and data storage.

The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The indole nucleus can act as an effective π-bridge or as a donor group in such "push-pull" systems. rsc.org

The introduction of a strong electron-withdrawing group, such as a nitro group, at the C2 position of the indole ring can significantly enhance the NLO properties of the molecule. rsc.orgacs.org This creates a D-π-A (donor-π-acceptor) or A-π-D-π-A type chromophore, where the indole acts as the donor and the nitro group as the acceptor. The charge transfer from the donor to the acceptor through the π-system upon excitation with light is responsible for the large NLO response.

Researchers have synthesized and studied a variety of indole-based NLO chromophores. By systematically varying the donor and acceptor groups and the length of the π-conjugated bridge, the NLO properties can be fine-tuned. For example, chromophores containing a carbazolyl donor and a nitro-substituted acceptor have been shown to exhibit significant first hyperpolarizability. researchgate.net

Chromophore ArchitectureKey FeaturesNLO PropertyReference(s)
D-π-AIndole as donor, nitro group as acceptorHigh first hyperpolarizability (β) rsc.org
A-π-D-π-ACarbazolyl donor, nitro acceptorSignificant NLO response researchgate.net
Y-shapedIndole-based coreEnhanced electro-optic activity researchgate.net
Tricyclic spacer systemsIndole as central cyclic moietyPotential for high material hyperpolarizabilities (χ(2)) google.com.na

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-nitro-1H-indole derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : this compound derivatives are typically synthesized via transition-metal-catalyzed methodologies (e.g., Pd- or Rh-mediated cross-coupling) or electrophilic substitution reactions. For instance, Seferoglu et al. reported Pd-catalyzed syntheses of 2-aryl-1H-indoles, where nitro groups are introduced via selective nitration of indole precursors. Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%). Lower yields in Rh-mediated routes compared to Pd systems may arise from steric hindrance or competing side reactions .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) validate the structure of this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts (e.g., H-3 in this compound appears at δ 8.2–8.5 ppm). Aromatic protons exhibit splitting patterns consistent with substitution patterns.
  • X-ray crystallography : Single-crystal analysis (e.g., 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole) confirms bond angles, torsion angles, and nitro-group orientation. Crystallographic data from Seferoglu et al. (Acta Crystallogr. Sect. E, 2007) show planar indole rings with nitro groups at ~120° angles to the aromatic plane .

Q. What stability challenges arise in handling this compound, and how are they mitigated?

  • Methodological Answer : Nitro-indoles are sensitive to light and heat due to the nitro group’s redox activity. Decomposition pathways include nitro-to-amine reduction under prolonged storage. Stability studies recommend:

  • Storage at –20°C in amber vials under inert gas (N2/Ar).
  • Avoiding aqueous solutions at pH > 7 to prevent hydrolysis.
  • Purity monitoring via HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer : The nitro group’s meta-directing nature directs electrophiles (e.g., halogens, acyl groups) to C-5 or C-7 positions. Computational modeling (DFT studies) predicts activation barriers for competing pathways. For example, nitration at C-5 is favored due to lower steric hindrance compared to C-3, as shown in SAR studies by Juspin et al. (Molecules, 2011). Experimental validation involves competitive reactions with varying electrophile concentrations and kinetic analysis .

Q. How can contradictions in structure-activity relationship (SAR) data for this compound derivatives be resolved?

  • Methodological Answer : Conflicting SAR results (e.g., variable IC50 values in enzyme inhibition assays) may arise from impurities or assay interference. Resolution strategies include:

  • Orthogonal assays : Cross-validate activity using fluorescence polarization, SPR, and enzymatic calorimetry.
  • Metabolite profiling : LC-MS to rule out nitro-reduction byproducts.
  • Cocrystallization studies : X-ray structures of ligand-enzyme complexes (e.g., with kinases) to confirm binding modes .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed couplings. Key parameters include HOMO/LUMO energy gaps and Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA integrates these metrics, while molecular dynamics simulations assess solvent effects (e.g., DMF vs. toluene) .

Q. How are mechanistic pathways elucidated for nitro-group reductions in this compound?

  • Methodological Answer : Isotopic labeling (15N/18O) tracks nitro-to-amine conversion. For example, H2/D2 exchange experiments with Raney nickel catalysts reveal protonation steps. In situ FTIR monitors intermediate formation (e.g., nitroso or hydroxylamine species). Kinetic isotope effects (KIEs) differentiate between concerted vs. stepwise mechanisms .

Q. What strategies optimize crystallization of this compound derivatives for structural studies?

  • Methodological Answer : Slow vapor diffusion (e.g., hexane/ethyl acetate) promotes crystal growth. Additives like crown ethers or ionic liquids improve lattice packing. For refractory compounds, high-throughput screening (HT-XRD) with 96-well plates identifies optimal solvent combinations. Seferoglu et al. achieved 0.5 Å resolution for 3-(2-methyl-2-nitropropyl)-1H-indole using methanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.